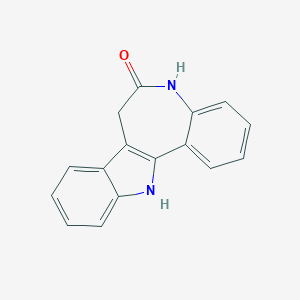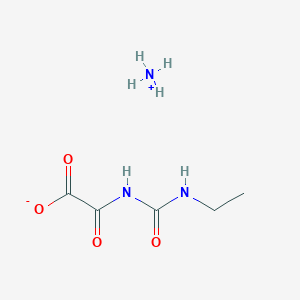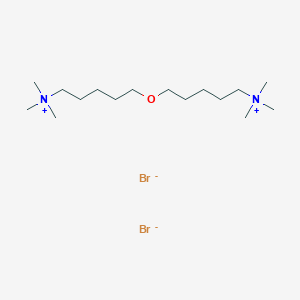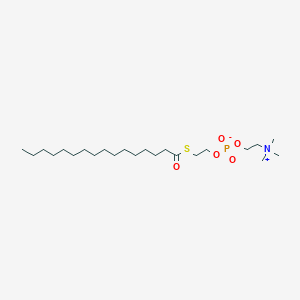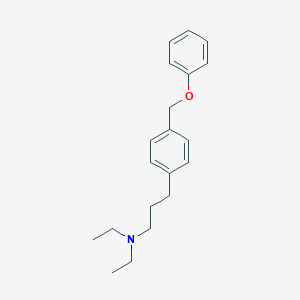
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, F13640, and has been shown to have a variety of biochemical and physiological effects.
科学研究应用
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research involves the use of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of these diseases.
作用机制
The mechanism of action of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the formation of amyloid plaques. These enzymes include beta-secretase and gamma-secretase, which are responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides. By inhibiting the activity of these enzymes, this compound may be able to prevent the formation of amyloid plaques and slow the progression of neurological disorders.
生化和生理效应
In addition to its potential applications in the treatment of neurological disorders, 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- has also been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may lead to an increase in the levels of these neurotransmitters in the brain, which could have a variety of effects on mood, behavior, and cognition.
实验室实验的优点和局限性
One of the main advantages of using 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- in lab experiments is its potential for use in the treatment of neurological disorders. This compound has been shown to have a variety of effects on the brain and may be able to slow the progression of diseases such as Alzheimer's and Parkinson's. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route.
未来方向
There are many potential future directions for research on 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)-. One area of research could focus on the development of more effective synthesis methods for this compound. Another area of research could focus on the development of new drugs based on this compound that have improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Overall, the potential applications of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- in scientific research are vast, and more research is needed to fully explore its potential.
合成方法
The synthesis of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Other methods for synthesizing this compound include the use of Grignard reagents and the reduction of nitro compounds.
属性
CAS 编号 |
19733-80-3 |
|---|---|
产品名称 |
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- |
分子式 |
C20H27NO |
分子量 |
297.4 g/mol |
IUPAC 名称 |
N,N-diethyl-3-[4-(phenoxymethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)16-8-9-18-12-14-19(15-13-18)17-22-20-10-6-5-7-11-20/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3 |
InChI 键 |
KYRGLIWHGPAVHH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC1=CC=C(C=C1)COC2=CC=CC=C2 |
规范 SMILES |
CCN(CC)CCCC1=CC=C(C=C1)COC2=CC=CC=C2 |
其他 CAS 编号 |
19733-80-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



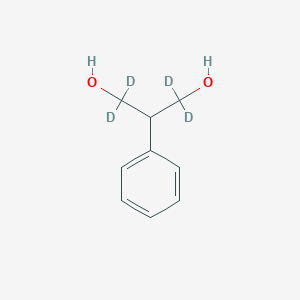
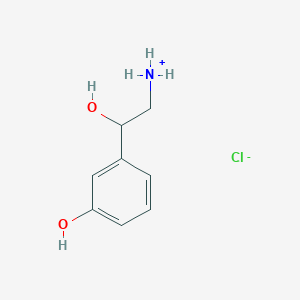
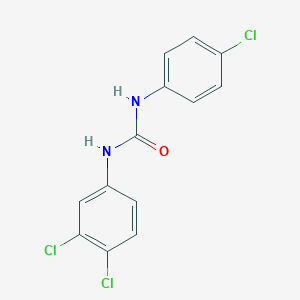
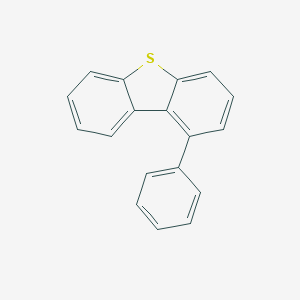
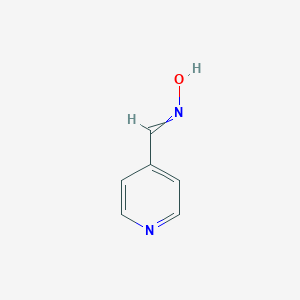
![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
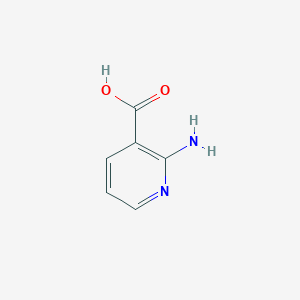
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
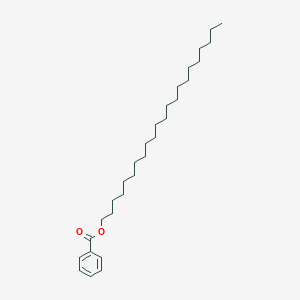
![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
